Boc-lys(boc)-onp
Overview
Description
“Boc-lys(boc)-onp” refers to a compound where the amino acid lysine is doubly protected by tert-butoxycarbonyl (Boc) groups . This compound is used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains . It can also be converted to their respective amino acids via cleavage of the urethane bond .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Chemical Reactions Analysis
The Boc group in “Boc-lys(boc)-onp” is stable towards most nucleophiles and bases . This stability allows for the use of Boc-protected amines and amino acids in various chemical reactions, including peptide synthesis .
Scientific Research Applications
Genome Editing Applications : Suzuki et al. (2018) discuss the use of a lysine derivative, Lys(Boc), in a heritable Cas9-mediated mammalian genome editing system. This system is tightly controlled by Lys(Boc) and promises broad applications, including purposed spatiotemporal gene drive regulation over large geographical ranges (Suzuki et al., 2018).
Electrophysiology in Brain-on-Chip : Forró et al. (2021) discuss Brain-on-Chip (BoC) biotechnology, where electrophysiology techniques are paramount for studying brain activity. This involves combining in vitro three-dimensional brain-like systems with engineered microfluidics platforms (Forró et al., 2021).
Redox Derivatives for Biomedical Applications : Peek et al. (2009) synthesized Boc-L-Lysine derivatives bearing electron donors like phenothiazine or tris(2,2'-bipyridine)ruthenium(II) for potential use in light-harvesting proteins, photovoltaic cells, and other molecular electronic devices (Peek et al., 2009).
Anti-Apoptotic Protein Studies : Şaş et al. (2020) explored the properties of Boc-D-Lys-OH in relation to anti-apoptotic proteins such as BCL-2, BCL-w, and MCL-1. This molecule showed potential as an inhibitor of anti-apoptotic proteins, offering new avenues in chemotherapy (Şaş et al., 2020).
Elastase Enzymatic Behavior : Ohlsson et al. (1976) studied the enzymatic behavior of elastases using synthetic substrates like Boc-Ala-ONp, highlighting similarities in affinities between human granulocyte elastases and porcine pancreatic elastase (Ohlsson et al., 1976).
Synthesis of Peptide Radiopharmaceuticals : Greenland et al. (2003) utilized Fmoc-N-epsilon-(hynic-Boc)-lysine in solid-phase peptide synthesis for labeling proteins with technetium-99m, demonstrating its flexibility in attaching technetium-binding amino acids to peptides (Greenland et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-nitrophenyl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O8/c1-21(2,3)32-19(27)23-14-8-7-9-17(24-20(28)33-22(4,5)6)18(26)31-16-12-10-15(11-13-16)25(29)30/h10-13,17H,7-9,14H2,1-6H3,(H,23,27)(H,24,28)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUXBTAUKJETMS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(boc)-onp | |
CAS RN |
2592-19-0 | |
Record name | N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2592-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-nitrophenyl N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-L-lysinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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